1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with benzyl and phenyl groups, and an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One common method involves the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles, depending on the desired substitution pattern
Major Products Formed
Oxidation: 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-benzyl-3-phenyl-1H-pyrazole-4-methanol
Substitution: Substituted pyrazole derivatives, depending on the electrophile used
Scientific Research Applications
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the development of fluorescent probes and dyes, which have applications in imaging and diagnostic techniques.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and potential for π-π interactions, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
1-benzyl-3-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-13-16-12-19(11-14-7-3-1-4-8-14)18-17(16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZZWUGWIJEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209310 | |
Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-35-8 | |
Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588687-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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